molecular formula C10H13NO B11759260 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol

5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol

Cat. No.: B11759260
M. Wt: 163.22 g/mol
InChI Key: WDLFQSLFQIALCO-UHFFFAOYSA-N
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Description

Systematic IUPAC Name Derivation

The IUPAC name 5-amino-2-methyl-1,3-dihydroinden-2-ol is derived through a hierarchical analysis of its structure:

  • Parent hydrocarbon : The bicyclic framework is identified as indene, a fused system of benzene and cyclopentane.
  • Saturation : The suffix -dihydro indicates partial saturation, specifying two hydrogen atoms added to the cyclopentane ring (positions 2 and 3).
  • Substituents :
    • A hydroxyl (-OH) group at position 2.
    • A methyl (-CH$$3$$) group also at position 2.
    • An amino (-NH$$2$$) group at position 5.
  • Numbering : The indene ring is numbered such that the hydroxyl and methyl groups receive the lowest possible locants, resulting in the final name.

Comparative Analysis of Alternative Naming Conventions

While the IUPAC name is definitive, alternative nomenclature systems provide supplementary identifiers:

  • CAS Registry : 913296-99-8.
  • Synonym : DA-01107, a code used in pharmacological research.
  • Simplified descriptors : Terms like 2-methyl-5-amino-indanol emphasize the hydroxyl (indanol) backbone but lack stereochemical specificity.

Stereochemical Considerations in Indanol Derivatives

The molecule’s cyclopentane ring introduces potential stereoisomerism. The methyl and hydroxyl groups at position 2 create a stereogenic center, enabling enantiomers such as (1S,2R) and (1R,2S). However, the PubChem entry does not specify stereochemistry, suggesting the compound is either racemic or stereochemical data remains uncharacterized.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13NO

Molecular Weight

163.22 g/mol

IUPAC Name

5-amino-2-methyl-1,3-dihydroinden-2-ol

InChI

InChI=1S/C10H13NO/c1-10(12)5-7-2-3-9(11)4-8(7)6-10/h2-4,12H,5-6,11H2,1H3

InChI Key

WDLFQSLFQIALCO-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C1)C=C(C=C2)N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound.

Mechanism of Action

The mechanism of action of 5-amino-2-methyl-2,3-dihydro-1H-inden-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication .

Comparison with Similar Compounds

Key Observations:

  • Substituent Position and Reactivity: The methyl group at position 2 in the target compound may reduce solubility compared to non-methylated analogs like (1S,2R)-1-aminoindan-2-ol (). However, it could enhance steric stabilization in catalytic applications.
  • Steric and Electronic Effects : Brominated derivatives (e.g., S6) exhibit lower reactivity in hydrolysis reactions due to electron-withdrawing effects, whereas isopropyl-substituted analogs (S7) show improved stability in asymmetric extraction (aop = 3.8 with SPA 2) ().
  • Chiral Resolution: The target compound’s methyl group may influence enantioselective extraction efficiency. For example, 1-amino-2,3-dihydro-1H-inden-2-ol achieves an aop of 3.8 with SPA 2, while bulkier substituents (e.g., isoPr in S7) might alter host-guest interactions ().

Key Observations:

  • The target compound’s synthesis may require regioselective functionalization similar to 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, where ethyl groups are introduced via Friedel-Crafts reactions ().
  • Proline-derived catalysts (e.g., ) show lower yields (11–38%) for α-aminophosphonates, suggesting that steric hindrance from the methyl group in this compound could further complicate reactions.

Biological Activity

5-Amino-2-methyl-2,3-dihydro-1H-inden-2-ol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

Molecular Formula : C10H13NO
Molecular Weight : 163.22 g/mol
IUPAC Name : this compound

The compound features an indene structure with an amino group and a hydroxyl group, which contribute to its reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which can protect cells from oxidative stress. Studies suggest that it can scavenge free radicals effectively, contributing to its potential in preventing oxidative damage in various diseases.
  • Neuroprotective Effects : Preliminary studies have shown that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases. Its ability to inhibit certain enzymes linked to neurodegeneration has been noted .
  • Anti-inflammatory Properties : In vitro studies indicate that this compound can modulate inflammatory pathways, suggesting potential applications in treating inflammatory conditions.
  • Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties against various pathogens, showing promising results.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in oxidative stress and inflammation, which may underlie its protective effects against cellular damage .
  • Receptor Modulation : It may act on neurotransmitter receptors, contributing to its neuroprotective effects by enhancing neuronal survival and function .

Case Studies

Several studies have investigated the biological activities of this compound:

StudyFindings
Study 1 Demonstrated antioxidant activity with an IC50 value indicating effective free radical scavenging capabilities.
Study 2 Showed neuroprotective effects in cellular models of neurodegeneration, highlighting its potential for treating conditions like Alzheimer's disease .
Study 3 Investigated anti-inflammatory properties through modulation of cytokine release in vitro.

Q & A

Q. What frameworks are recommended for reporting conflicting crystallographic and computational data?

  • Methodological Answer : Use the IUCr guidelines for crystallography and report computational parameters (basis sets, solvation models). Discrepancies in bond lengths/angles may arise from crystal packing effects; multi-method validation (NMR + DFT) resolves conflicts .

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